molecular formula C15H10BrFO B3110531 (E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 1802376-97-1

(E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No.: B3110531
CAS No.: 1802376-97-1
M. Wt: 305.14 g/mol
InChI Key: DTNKTUWIUBGNSQ-CMDGGOBGSA-N
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Description

(E)-1-(3-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a high-purity chalcone derivative offered for research and development purposes. Chalcones are characterized by their 1,3-diaryl-2-propen-1-one structure, which features an α,β-unsaturated ketone system that serves as a versatile scaffold in medicinal chemistry and materials science . This compound is part of a prominent class of organic molecules known for significant interest in the development of materials for second and third-order non-linear optical (NLO) applications, which are crucial for technologies like telecommunications, optical computing, and data storage . Furthermore, enone-based derivatives like this one have demonstrated promising biological activity. Recent research into 1,3-disubstituted prop-2-en-1-one analogues has identified them as potent inhibitors of neutrophil-mediated inflammation, effectively suppressing the production of superoxide anions and the release of elastase—key processes in inflammatory diseases—without showing cytotoxicity in human neutrophils . The molecular structure of related chalcone compounds is typically non-planar, with the two aromatic rings twisted relative to each other, and the olefinic double bond adopting a stable E (trans) configuration . This product is intended for research use by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO/c16-13-6-3-5-12(10-13)15(18)9-8-11-4-1-2-7-14(11)17/h1-10H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNKTUWIUBGNSQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chalcone synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom in the 3-bromophenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

    Oxidation: Epoxides or diketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a versatile intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The biological activity of (E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features:

  • Crystal Structure: The molecule adopts an E (trans) conformation about the C=C double bond, as confirmed by X-ray crystallography. Key bond lengths include C=O (1.218 Å) and C=C (1.338 Å), consistent with conjugated enone systems .
  • Intermolecular Interactions : A weak intramolecular C–H···O hydrogen bond (2.832 Å) stabilizes the crystal lattice .

Structural Variations and Substituent Effects

Chalcone derivatives differ primarily in substituent positions and electronic properties. Below is a comparative analysis:

Compound Name Substituents (R₁, R₂) Molecular Formula Key Structural Differences
(E)-1-(3-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one R₁ = 3-Br; R₂ = 2-F C₁₅H₁₀BrFO Fluorine at ortho position on phenyl ring.
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one R₁ = 3-Br; R₂ = 3-F C₁₅H₁₀BrFO Fluorine at meta position; alters dipole moment and steric effects.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one R₁ = 5-Cl-thiophene; R₂ = 4-CH₃ C₁₄H₁₁ClOS Thiophene ring introduces sulfur-based π-conjugation.
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one R₁ = 2-OH; R₂ = 4-F C₁₅H₁₁FO₂ Hydroxyl group enables stronger hydrogen bonding.

Impact of Substituents :

  • Electron-Withdrawing Groups (Br, F) : Enhance electrophilicity of the α,β-unsaturated system, influencing reactivity in Michael additions or cycloadditions .

Physical and Mechanical Properties

Molecular mechanics simulations (GULP software) predict mechanical properties for prop-2-en-1-one derivatives :

Compound Young’s Modulus (GPa) Shear Modulus (GPa) Bulk Modulus (GPa)
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one 12.3 4.8 8.9
This compound* ~11.5 (estimated) ~4.5 (estimated) ~8.2 (estimated)
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one 10.1 4.1 7.3

Note: The ortho-fluorine substituent may slightly reduce stiffness due to increased molecular asymmetry .

Antimicrobial Activity:

Chalcones with halogen substituents exhibit notable antimicrobial effects. For example:

  • (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one shows MIC values of 32 µg/mL against S. aureus .
Anticancer Potential:

Brominated chalcones like (E)-3-(3-bromophenyl)-1-(1-ethylindol-3-yl)prop-2-en-1-one inhibit cancer cell proliferation via STAT3/NF-κB pathways . The 2-fluorophenyl group in the target compound may further modulate kinase inhibition selectivity .

Crystallographic and Spectroscopic Comparisons

  • Hydrogen Bonding: Unlike (E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, which forms strong intermolecular C–H···O chains , the target compound exhibits weaker C–H···O interactions due to the absence of amino or hydroxyl groups .
  • UV-Vis Spectra : Chalcones with extended π-systems (e.g., benzo[d]dioxol derivatives) show redshifted absorption maxima (~350 nm) compared to the target compound (~320 nm) .

Biological Activity

(E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure that includes a brominated phenyl ring and a fluorinated phenyl ring linked by an enone moiety, which is crucial for its biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrF, with a molecular weight of approximately 305.14 g/mol. The compound exhibits an E configuration about the double bond between the carbon atoms in the enone group, which influences its interaction with biological targets.

Structural Characteristics

  • Dihedral Angle : The dihedral angle between the bromophenyl and fluorophenyl rings is approximately 48.9°, indicating a non-planar structure that may affect its biological interactions .
  • Intramolecular Interactions : The presence of C—H⋯π interactions contributes to the stability of its crystal structure, potentially influencing its solubility and bioavailability .

Antimicrobial Activity

Chalcone derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that halogenated compounds often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

  • Antibacterial Studies : In vitro tests have shown that related chalcone compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its mechanism of action may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

  • Cell Line Studies : The compound has been evaluated in various cancer cell lines, demonstrating notable antiproliferative effects. For instance, IC50 values in certain leukemia cell lines were reported to be below 10 µM, indicating potent activity .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsIC50/MIC Values
AntibacterialStaphylococcus aureus, E. coliInhibition of growth0.0039 - 0.025 mg/mL
AnticancerCLL cell lines (HG-3, PGA-1)Induction of apoptosis<10 µM

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that halogen substituents enhance antimicrobial properties, suggesting that similar modifications on chalcones could yield potent antibacterial agents .
  • Anticancer Mechanism : Research on related chalcones indicated that they could modulate tumorigenesis through ROS pathways, leading to apoptosis in malignant cells .
  • Structure-Activity Relationship : Investigations into various substituted chalcones reveal that both the position and type of halogen substituent significantly affect biological activity, emphasizing the importance of molecular design in drug development .

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one?

Answer: The compound is typically synthesized via Claisen-Schmidt condensation. A method analogous to involves reacting substituted acetophenones (e.g., 3-bromoacetophenone) with fluorinated benzaldehydes (e.g., 2-fluorobenzaldehyde) in ethanolic KOH (0.03 mol) under controlled temperatures (0–50°C) for 2–3 hours. Key factors influencing yield include:

  • Base concentration : Excess KOH ensures deprotonation and enolate formation.
  • Temperature gradient : Gradual heating minimizes side reactions like polymerization.
  • Solvent choice : Ethanol balances solubility and reaction kinetics .
    Yield optimization may require adjusting stoichiometry (e.g., 1:1.2 ketone:aldehyde ratio) or using microwave-assisted synthesis to reduce time.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration (e.g., C=CH dihedral angles ~180°). Non-merohedral twinning, as observed in brominated chalcones (), requires data correction using software like CrysAlisPro .
  • NMR : 1H^{1}\text{H} NMR confirms regiochemistry via coupling constants (Jtrans1516 HzJ_{trans} \approx 15–16\ \text{Hz}). Fluorine (19F^{19}\text{F}) and bromine isotopes may cause splitting in 13C^{13}\text{C} NMR.
  • IR : Strong C=O stretch (~1650–1700 cm1^{-1}) and conjugated C=C (~1600 cm1^{-1}) validate the α,β-unsaturated ketone backbone .

Q. How should researchers design antimicrobial activity assays for this compound?

Answer:

  • Strain selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal strains (e.g., C. albicans), as in .
  • Methodology :
    • Broth microdilution : Determine minimum inhibitory concentration (MIC) in 96-well plates.
    • Zone of inhibition : Agar diffusion assays at concentrations 10–100 µg/mL.
  • Controls : Include ciprofloxacin (bacterial) and fluconazole (fungal) as positive controls.
  • Docking studies : Use AutoDock Vina to predict binding to microbial enzymes (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. What computational methods predict the nonlinear optical (NLO) properties of this compound?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate hyperpolarizability (βtotal\beta_{\text{total}}) and dipole moment (μ\mu) using Gaussian09. High βtotal\beta_{\text{total}} (>1000 × 1030^{-30} esu) indicates strong NLO potential, as seen in fluorinated chalcones ().
  • Solvatochromic analysis : Correlate UV-vis spectral shifts (e.g., λmax\lambda_{\text{max}} in DMSO vs. chloroform) with solvent polarity to estimate intramolecular charge transfer .

Q. How can researchers resolve contradictions in crystallographic data due to twinning?

Answer: Non-merohedral twinning (e.g., in ) complicates structure refinement. Mitigation strategies include:

  • Data reprocessing : Use TWINABS to scale and integrate twinned data.
  • Refinement tools : SHELXL’s TWIN/BASF commands model twin domains.
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

Q. What strategies validate electronic properties for optoelectronic applications?

Answer:

  • Cyclic voltammetry : Measure HOMO-LUMO gaps in acetonitrile (0.1 M TBAPF6_6).
  • TD-DFT : Simulate electronic transitions (e.g., π→π* at ~300–400 nm) and compare with experimental UV-vis spectra.
  • Band gap tuning : Introduce electron-withdrawing groups (e.g., -Br) to lower LUMO, enhancing charge transport .

Q. How do substituent positions (bromo vs. fluoro) affect bioactivity?

Answer:

  • SAR studies : Compare MIC values of 3-bromo/2-fluoro derivatives with analogs (e.g., 4-bromo/4-fluoro). Meta-bromo and ortho-fluoro groups enhance lipophilicity and membrane penetration.
  • Molecular docking : Fluorine’s electronegativity may stabilize hydrogen bonds with target proteins, while bromine’s bulkiness influences steric complementarity .

Q. What experimental and computational approaches address spectroscopic data discrepancies?

Answer:

  • Dynamic NMR : Resolve signal splitting caused by restricted rotation (e.g., C=CH rotamers).
  • Solvent effects : Re-run 1H^{1}\text{H} NMR in deuterated DMSO to assess hydrogen bonding.
  • DFT-NMR comparison : Calculate chemical shifts (GIAO method) and match with experimental data to confirm assignments .

Q. How is environmental stability assessed under varying pH and light conditions?

Answer:

  • Photodegradation : Expose solutions (1 mM in ethanol) to UV light (254 nm) and monitor decay via HPLC.
  • pH stability : Incubate in buffers (pH 2–12) for 24 hours; quantify intact compound via LC-MS.
  • Degradation products : Identify using HRMS and propose pathways via DFT (e.g., hydrolysis of α,β-unsaturated ketone) .

Q. What role do Hirshfeld surfaces play in understanding crystal packing?

Answer: Hirshfeld analysis (CrystalExplorer17) quantifies intermolecular interactions:

  • F⋯H contacts : Short interactions (<2.5 Å) indicate strong van der Waals forces.
  • C-H⋯π networks : Stabilize layered packing in fluorinated chalcones.
  • Br⋯Br interactions : Contribute to dense packing in brominated derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

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